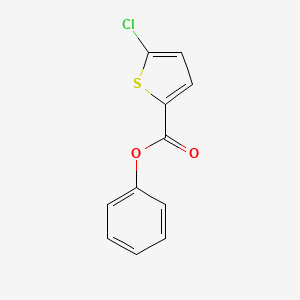

Phenyl 5-chlorothiophene-2-carboxylate

Description

Significance of the Thiophene (B33073) Heterocycle in Organic Chemistry and Advanced Materials Science

The thiophene ring is a five-membered aromatic heterocycle containing four carbon atoms and one sulfur atom. numberanalytics.com Its aromatic character, arising from the delocalization of six π-electrons over the ring, endows it with significant stability. numberanalytics.com In organic chemistry, thiophene is a versatile building block, readily undergoing electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and other transformations that allow for the precise installation of various functional groups. numberanalytics.comnih.gov This chemical tractability makes it a "privileged scaffold" in medicinal chemistry, where it is often used as a bioisostere for the benzene (B151609) ring in drug design, leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net Thiophene derivatives are found in numerous US FDA-approved drugs, highlighting their therapeutic importance. nih.gov

In the realm of advanced materials science, the thiophene heterocycle is of paramount importance. researchgate.netresearchgate.net Polymers based on repeating thiophene units, known as polythiophenes, exhibit high electrical conductivity and interesting optical properties, making them suitable for a wide range of applications. numberanalytics.comnumberanalytics.com These materials are key components in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (solar cells). researchgate.netresearchgate.net The ability to tune the electronic and optical properties of thiophene-based materials through chemical modification has made them a major focus of interdisciplinary research. researchgate.netbohrium.com

Overview of Thiophene-2-Carboxylate Derivatives as Versatile Intermediates and Functional Molecules

Among the various classes of thiophene derivatives, thiophene-2-carboxylates hold a special place as versatile synthetic intermediates. researchgate.net The carboxylate group at the 2-position of the thiophene ring provides a convenient handle for a variety of chemical transformations. These compounds can be synthesized through several methods, including the oxidation of 2-acetylthiophene (B1664040) or the carbonation of 2-thienyllithium. researchgate.netacs.orggatech.edu

Thiophene-2-carboxylate derivatives serve as crucial building blocks for constructing more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, providing access to a wide range of other functional groups. researchgate.net Furthermore, the thiophene ring itself can be further functionalized. For instance, 5-bromo-thiophene-2-carboxylate derivatives are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl groups onto the thiophene scaffold. researchgate.netmdpi.com This strategy is widely employed in the synthesis of compounds with potential biological activities, including antibacterial and anticancer properties. researchgate.netresearchgate.netmdpi.com The combination of a reactive site on the ring (like a halogen) and the modifiable ester group makes these derivatives powerful tools for creating libraries of novel compounds for drug discovery and materials science. researchgate.netnih.gov

Rationale for In-Depth Academic Investigation of Phenyl 5-chlorothiophene-2-carboxylate

The specific compound, this compound, is a subject of significant academic interest due to the unique combination of its structural features, which makes it a highly valuable intermediate in synthetic chemistry.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₇ClO₂S |

| Molecular Weight | 238.69 g/mol |

| CAS Number | 866849-51-6 |

The rationale for its in-depth investigation can be broken down into several key points:

Precursor to Pharmacologically Active Scaffolds : The core structure, 5-chlorothiophene-2-carboxylic acid, is a well-established and critical building block in the pharmaceutical industry. google.com Most notably, it is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication. googleapis.comresearchgate.net The investigation of derivatives like the phenyl ester is a logical extension, exploring pathways to new analogues or alternative synthetic routes.

Modulation of Electronic Properties : The presence of a chlorine atom at the 5-position significantly influences the electronic nature of the thiophene ring. As an electron-withdrawing group, the chlorine atom alters the reactivity of the ring, particularly towards electrophilic substitution, and can be a crucial element in tuning the properties of resulting materials or the binding affinity of a drug candidate.

Versatility in Synthesis : this compound serves as a bifunctional intermediate. The phenyl ester group can be readily converted to other functionalities (e.g., amides, other esters) through transesterification or aminolysis. Simultaneously, the chloro-substituted thiophene ring provides a platform for further elaboration, for example, through cross-coupling reactions at the remaining C-H positions if activated appropriately. This allows for the systematic development of structure-activity relationships (SAR) in medicinal chemistry or structure-property relationships in materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClO2S |

|---|---|

Molecular Weight |

238.69 g/mol |

IUPAC Name |

phenyl 5-chlorothiophene-2-carboxylate |

InChI |

InChI=1S/C11H7ClO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

WQEWOLCQSYBXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenyl 5 Chlorothiophene 2 Carboxylate

Precursor Synthesis: 5-Chlorothiophene-2-carboxylic Acid

Friedel-Crafts Acylation Strategies for 2-Chlorothiophene (B1346680) Derivatization

One of the well-established methods for the synthesis of 5-chlorothiophene-2-carboxylic acid involves the Friedel-Crafts acylation of 2-chlorothiophene. googleapis.comchemicalbook.com This approach typically utilizes trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride. googleapis.comchemicalbook.com The reaction proceeds to form an intermediate, 2-trichloroacetyl-5-chlorothiophene, which is then subjected to hydrolysis, usually with a liquid alkali, to yield the desired carboxylic acid. googleapis.comchemicalbook.com This method is advantageous due to the accessibility of the starting materials.

| Starting Material | Acylating Agent | Catalyst | Intermediate | Final Product |

| 2-Chlorothiophene | Trichloroacetyl chloride | Aluminum trichloride | 2-Trichloroacetyl-5-chlorothiophene | 5-Chlorothiophene-2-carboxylic acid |

Grignard Reagent-Mediated Carboxylation from Halothiophenes

The use of Grignard reagents provides a powerful and direct route to 5-chlorothiophene-2-carboxylic acid. googleapis.comchemicalbook.com This methodology typically starts from a di-halogenated thiophene (B33073), such as 5-chloro-2-bromothiophene. googleapis.comchemicalbook.com The first step involves the formation of a Grignard reagent by reacting the starting material with magnesium metal. googleapis.comchemicalbook.com This organomagnesium intermediate is then carboxylated by introducing carbon dioxide, followed by an acidic work-up to yield the final product. googleapis.comchemicalbook.combeilstein-journals.org A key advantage of this method is the high regioselectivity in the carboxylation step.

| Starting Material | Reagents | Intermediate | Final Product |

| 5-Chloro-2-bromothiophene | 1. Mg | 5-Chloro-2-thienylmagnesium bromide | 5-Chlorothiophene-2-carboxylic acid |

| 2. CO2 | |||

| 3. H+ |

Oxidative Conversion of Substituted Acetylthiophenes

Another effective strategy for the synthesis of 5-chlorothiophene-2-carboxylic acid is the oxidation of a suitable acetylthiophene precursor. chemicalbook.com Specifically, 5-chloro-2-acetylthiophene is oxidized to the corresponding carboxylic acid. chemicalbook.com A common and efficient oxidizing system for this transformation is a combination of sodium chlorite (B76162) and potassium dihydrogen phosphate. chemicalbook.com This method is valued for its relatively mild reaction conditions and good yields.

| Starting Material | Oxidizing System | Final Product | Yield |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | 5-Chlorothiophene-2-carboxylic acid | 68.7% - 84.8% nih.gov |

Directed ortho-Metalation Approaches Utilizing Organolithium Reagents

Directed ortho-metalation (DoM) offers a highly regioselective method for the synthesis of 5-chlorothiophene-2-carboxylic acid. google.com This technique involves the deprotonation of 2-chlorothiophene at the C5 position by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). google.comgoogle.com The resulting lithiated intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group. google.comgoogle.com This method is particularly useful for achieving substitution at a specific position on the thiophene ring, which can be challenging with other electrophilic substitution reactions. The reaction is typically carried out at low temperatures, such as below -30°C, in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com

| Starting Material | Organolithium Reagent | Solvent | Temperature | Final Product |

| 2-Chlorothiophene | n-Butyllithium | Tetrahydrofuran | ≤ -30°C | 5-Chlorothiophene-2-carboxylic acid google.com |

| 2-Chlorothiophene | Lithium diisopropylamide | Tetrahydrofuran | Low Temperature | 5-Chlorothiophene-2-carboxylic acid google.com |

Esterification Strategies for Phenyl 5-chlorothiophene-2-carboxylate Formation

Once the 5-chlorothiophene-2-carboxylic acid precursor has been synthesized, the next and final stage is its conversion to this compound through esterification with phenol (B47542).

Direct Condensation Approaches with Phenols

The direct condensation of a carboxylic acid with a phenol can be a challenging transformation due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols. However, modern synthetic methods provide efficient ways to achieve this transformation under mild conditions, a notable example being the Steglich esterification. nih.govorganic-chemistry.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then attacked by the phenol, facilitated by the DMAP catalyst, to form the desired ester and a urea (B33335) byproduct. organic-chemistry.org The mild reaction conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups.

| Carboxylic Acid | Phenol | Coupling Agent | Catalyst | Product |

| 5-Chlorothiophene-2-carboxylic acid | Phenol | DCC or EDC | DMAP | This compound |

Activation via Acid Chloride Formation (e.g., 5-Chlorothiophene-2-carbonyl Chloride)

A well-established and robust method for the synthesis of esters from carboxylic acids proceeds through the formation of a more reactive acid chloride intermediate. In the case of this compound, this involves the initial conversion of 5-chlorothiophene-2-carboxylic acid to 5-chlorothiophene-2-carbonyl chloride. This highly reactive intermediate can then readily undergo nucleophilic acyl substitution with phenol to yield the desired ester.

The preparation of 5-chlorothiophene-2-carbonyl chloride is typically achieved by treating 5-chlorothiophene-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). googleapis.comgoogle.com This reaction is often performed in a nonpolar solvent, such as carbon tetrachloride, under an inert atmosphere to prevent unwanted side reactions with moisture. google.com The process involves adding the carboxylic acid to the thionyl chloride at a reduced temperature, followed by a period of reflux to drive the reaction to completion. google.com Subsequent removal of the solvent and excess thionyl chloride, often through distillation under reduced pressure, yields the acid chloride with high purity. google.com One reported method for this conversion boasts a high yield and product purity, negating the need for further purification steps. google.com

The resulting 5-chlorothiophene-2-carbonyl chloride is a reactive acyl chloride that can be used in various chemical syntheses, including esterification. The reaction with a nucleophile like phenol proceeds via a nucleophilic acyl substitution mechanism. The phenol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and form the stable ester product, this compound.

Table 1: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

| Reactant | Reagent | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Carbon tetrachloride | Inert atmosphere, initial temperature below 0 °C, followed by reflux for 1-3 hours | High | High | google.com |

Carbodiimide and Other Coupling Reagent-Assisted Esterification Protocols

Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of ester bonds between a carboxylic acid and an alcohol or phenol, bypassing the need for the isolation of a highly reactive intermediate like an acid chloride. These methods are often characterized by milder reaction conditions and broader functional group tolerance.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used coupling reagents in organic synthesis. bohrium.com The general mechanism of carbodiimide-mediated esterification involves the activation of the carboxylic acid (5-chlorothiophene-2-carboxylic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by phenol. The reaction is often carried out in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which can further enhance the reaction rate. bohrium.com

Recent advancements have explored solvent-free approaches for carbodiimide-mediated esterifications, which offer environmental and economic benefits by reducing waste and often leading to faster reaction times and higher yields. bohrium.com

Beyond carbodiimides, a range of other coupling reagents have been developed for efficient esterification. Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are effective for the esterification of carboxylic acids with phenols at room temperature in the presence of an organic base. organic-chemistry.org Another novel coupling reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), has been reported to facilitate rapid and mild esterification of a wide range of carboxylic acids and alcohols, achieving good yields in a very short reaction time. nih.gov While specific examples for the synthesis of this compound using these newer reagents are not extensively documented, their proven efficacy in similar esterifications suggests their potential applicability.

Table 2: Overview of Coupling Reagents for Esterification

| Coupling Reagent Class | Example Reagents | General Features | Potential Application |

| Carbodiimides | DCC, EDC | Mild reaction conditions, formation of O-acylisourea intermediate, often used with a catalyst (e.g., DMAP). bohrium.com | Direct esterification of 5-chlorothiophene-2-carboxylic acid with phenol. |

| Urionium Salts | TBTU | Effective for esterification with phenols at room temperature, requires a base. organic-chemistry.org | Synthesis of this compound under mild conditions. |

| Pyrimidine Derivatives | NDTP | Rapid and mild esterification, effective in various solvents. nih.gov | A fast and efficient alternative for the synthesis of the target ester. |

Elucidation of Reactivity and Mechanistic Pathways of Phenyl 5 Chlorothiophene 2 Carboxylate

Chemical Transformations of the Ester Moiety

The ester functional group in Phenyl 5-chlorothiophene-2-carboxylate is a key site for a variety of chemical transformations, primarily through nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the phenoxy group.

Nucleophilic Acyl Substitution Reactions (e.g., Saponification, Transesterification)

Saponification: This is the hydrolysis of an ester under basic conditions. This compound can be hydrolyzed to 5-chlorothiophene-2-carboxylic acid and phenol (B47542) by treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an organic solvent like methanol or ethanol to ensure solubility. The reaction proceeds via a nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the phenoxide ion, which is a good leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, driving the reaction to completion. Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to yield the final carboxylic acid product.

Transesterification: This process involves the conversion of the phenyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol under acidic conditions (e.g., sulfuric acid) would yield Methyl 5-chlorothiophene-2-carboxylate and phenol. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess.

| Reaction | Reagents | Products | Conditions |

| Saponification | NaOH or KOH, H₂O/Alcohol | 5-chlorothiophene-2-carboxylic acid, Phenol | Typically reflux |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base catalyst | New ester (e.g., Methyl 5-chlorothiophene-2-carboxylate), Phenol | Excess alcohol, often with heating |

Amidation Reactions with Amines

While direct amidation of esters is possible, it is often less efficient than the reaction of an amine with the corresponding acyl chloride or carboxylic acid. However, this compound can, in principle, react with primary or secondary amines to form the corresponding N-substituted 5-chlorothiophene-2-carboxamide. This reaction is typically slower than hydrolysis and may require elevated temperatures.

A more common and efficient route to these amides involves the initial saponification of the ester to 5-chlorothiophene-2-carboxylic acid. The resulting carboxylic acid can then be activated using a variety of coupling agents (e.g., HBTU) to facilitate a more facile reaction with an amine. This two-step approach is generally preferred for the synthesis of amides from this ester due to higher yields and milder reaction conditions.

Reduction Pathways of the Ester Carbonyl Group

The ester group of this compound can be reduced to a primary alcohol, (5-chlorothiophen-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester carbonyl carbon. This is followed by the elimination of the phenoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol. It is important to note that weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

Reactivity of the Halogen (Chlorine) Substituent on the Thiophene (B33073) Ring

The chlorine atom at the 5-position of the thiophene ring is a versatile handle for introducing molecular complexity through various cross-coupling and substitution reactions. The electron-rich nature of the thiophene ring and the presence of the electron-withdrawing carboxylate group influence the reactivity of the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The chlorine atom on the thiophene ring allows this compound to participate in a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This would result in the formation of a 5-arylthiophene-2-carboxylate derivative. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of the corresponding bromides or iodides, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more forcing reaction conditions.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. This reaction would yield a 5-alkynylthiophene-2-carboxylate. While aryl chlorides are generally less reactive than bromides and iodides, successful Sonogashira couplings of related compounds like Methyl 5-chlorothiophene-2-carboxylate have been reported, suggesting the feasibility of this transformation for the phenyl ester under appropriate conditions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene, such as an acrylate or styrene, in the presence of a base. This would lead to the formation of a 5-alkenylthiophene-2-carboxylate. Similar to other cross-coupling reactions with aryl chlorides, the Heck reaction with this compound would likely require optimized catalytic systems and reaction conditions to achieve good yields.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Arylthiophene derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylthiophene derivative |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenylthiophene derivative |

Potential for Nucleophilic Aromatic Substitution at the 5-Position

Nucleophilic aromatic substitution (SNA) of the chlorine atom in this compound is a plausible reaction pathway, particularly given that thiophene rings are generally more susceptible to nucleophilic attack than their benzene (B151609) analogues. The presence of the electron-withdrawing carboxylate group at the 2-position can further activate the ring towards nucleophilic attack, especially at the 5-position, by stabilizing the intermediate Meisenheimer complex.

This reaction would involve the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to restore the aromaticity of the thiophene ring. The efficiency of this reaction would depend on the strength of the nucleophile and the reaction conditions employed.

Electrophilic Substitution Reactions on the Thiophene Ring

The reactivity of the thiophene ring in this compound towards electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic effects of its two substituents: the chlorine atom at position 5 and the phenyl carboxylate group at position 2. Both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to unsubstituted thiophene. However, they exhibit different directing effects which guide the position of incoming electrophiles.

The chlorine atom, despite its inductive electron withdrawal, possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. The phenyl carboxylate group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. In the context of the thiophene ring in this molecule, the available positions for substitution are C3 and C4.

Position C3: This position is ortho to the carboxylate group and meta to the chlorine atom.

Position C4: This position is meta to the carboxylate group and ortho to the chlorine atom.

Considering these competing effects, the regiochemical outcome of electrophilic substitution depends on the specific reaction conditions and the nature of the electrophile. Research on the closely related precursor, 5-chlorothiophene-2-carboxylic acid, provides direct insight into this reactivity. The nitration of 5-chlorothiophene-2-carboxylic acid has been shown to yield 5-chloro-4-nitrothiophene-2-carboxylic acid. This outcome indicates that the directing effect of the chlorine atom (directing ortho to C4) is the determining factor in this transformation, overriding the meta-directing influence of the carboxylic acid group. It is expected that this compound would follow a similar reaction pathway.

The mechanism proceeds via the standard SEAr pathway: the electrophile is attacked by the π-system of the thiophene ring, forming a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction's regioselectivity. Attack at the C4 position allows for resonance stabilization of the positive charge that involves the lone pairs of the chlorine atom, which is a more favorable arrangement than the alternative. The subsequent loss of a proton from the C4 position restores the aromaticity of the thiophene ring, yielding the final product.

| Reaction | Substrate | Reagents/Conditions | Product | Outcome |

|---|---|---|---|---|

| Nitration | 5-Chlorothiophene-2-carboxylic acid | Nitrating agent | 5-Chloro-4-nitrothiophene-2-carboxylic acid | Substitution occurs at the C4 position, demonstrating the directing influence of the C5 chloro substituent. |

Decarbonylation and Decarboxylative Processes

Decarbonylation and decarboxylation are significant transformations that involve the removal of a carbonyl (-CO-) or carboxyl (-COOH or -COOR) group, respectively. While specific studies on this compound are not prevalent, the reactivity can be inferred from established processes for aromatic carboxylic acids and their esters.

Decarboxylative Processes: Decarboxylative cross-coupling has emerged as a powerful synthetic tool, particularly for thiophene-based compounds. concordia.ca This methodology utilizes the carboxylic acid moiety as a regioselective handle for the formation of new carbon-carbon or carbon-heteroatom bonds, typically under metal catalysis. researchgate.netwikipedia.org For the parent compound, 5-chlorothiophene-2-carboxylic acid, such reactions would involve the replacement of the carboxylic acid group with another functional group, releasing carbon dioxide (CO₂). For instance, palladium-catalyzed decarboxylative C-H bond arylation allows for the coupling of various benzoic acids with thiophenes. researchgate.net

Furthermore, decarboxylation can sometimes occur as a side reaction under harsh electrophilic conditions. For example, the treatment of 3-methylthiophene-2-carboxylic acid with bromine leads to a bromination/decarboxylation sequence. beilstein-journals.org This suggests that under certain conditions, the carboxylate group of a thiophene derivative can be lost.

Decarbonylative Processes: Aryl esters, such as this compound, can undergo decarbonylative coupling reactions. These transformations, often catalyzed by transition metals like palladium or nickel, involve the cleavage of the C(acyl)-O bond and subsequent extrusion of carbon monoxide (CO). acs.org This process converts the ester functionality into other useful chemical bonds. Examples of such reactions include:

Decarbonylative C-H Coupling: Aromatic esters can be coupled with C-H bonds of azoles, a reaction that can be catalyzed by palladium.

Decarbonylative Cross-Coupling: The coupling of two different aromatic esters can be achieved to form non-symmetrical biaryl compounds. researchgate.net

Decarbonylative Alkynylation: Palladium catalysis can facilitate a halogen-free Sonogashira-type coupling between aromatic esters and terminal alkynes. oup.com

Decarbonylative C-S Coupling: Thioesters can be converted into thioethers through palladium- or nickel-catalyzed decarbonylation. nih.govacs.org

These reactions proceed via an oxidative addition of the C(acyl)–O bond to the metal center, followed by decarbonylation to form an aryl-metal intermediate, which then participates in the bond-forming step. acs.org The application of these methods to this compound would provide a pathway to 2-substituted-5-chlorothiophenes, where the phenyl carboxylate group is replaced by an aryl, alkynyl, or other group, with the concurrent loss of carbon monoxide and phenol.

| Process Type | Description | Potential Application to this compound or its Precursor |

|---|---|---|

| Decarboxylative Coupling | Metal-catalyzed reaction where a carboxylic acid group is replaced by another functional group, releasing CO₂. wikipedia.org | The parent acid could be coupled with aryl halides or other partners to form 2-substituted-5-chlorothiophenes. researchgate.net |

| Decarbonylative Coupling | Metal-catalyzed reaction where an ester group is transformed, with the loss of carbon monoxide (CO). acs.org | Could be used to synthesize biaryls, arylalkynes, or other compounds by reacting the phenyl ester with appropriate coupling partners. researchgate.netoup.com |

| Electrophile-Induced Decarboxylation | Loss of the carboxyl group under certain strong electrophilic conditions. beilstein-journals.org | Potentially occurs as a side reaction during halogenation or other electrophilic substitution attempts under harsh conditions. |

Computational and Theoretical Investigations of Phenyl 5 Chlorothiophene 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the molecular world that is often inaccessible to experimental methods alone. For Phenyl 5-chlorothiophene-2-carboxylate, a multi-faceted approach employing various computational techniques is necessary to build a comprehensive model of its properties.

Density Functional Theory (DFT) for Optimized Geometries and Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. nih.gov By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in predicting molecular geometries and other ground-state properties for a wide range of organic molecules. nih.govresearchgate.net

For this compound, a geometry optimization would be performed using a basis set such as 6-311++G(d,p) to obtain the lowest energy conformation of the molecule. This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized structure provides a foundation for all subsequent calculations.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-Cl | 1.74 Å | |

| C-S | 1.71 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-C (ester) | 118.2° | |

| Dihedral Angle | Thiophene-Carboxylate | 5.2° |

| Phenyl-Ester | 45.8° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Calculations would typically be performed on the DFT-optimized ground state geometry to predict the electronic transitions. The results can reveal the nature of the excitations, for instance, whether they are localized on the thiophene (B33073) or phenyl rings, or if they involve charge transfer between different parts of the molecule. This information is critical for applications in areas such as organic electronics and photochemistry. nih.gov

Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 3.85 | 322 | 0.45 |

| S0 -> S2 | 4.21 | 294 | 0.12 |

| S0 -> S3 | 4.55 | 272 | 0.08 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab Initio Molecular Orbital Calculations (e.g., G3 level) for Thermochemical Properties

For highly accurate thermochemical data, such as enthalpies of formation and Gibbs free energies, high-level ab initio methods like the Gaussian-3 (G3) theory are employed. G3 theory is a composite method that combines results from several calculations with different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation. This approach provides a high degree of accuracy for thermochemical properties, which are fundamental for understanding the stability and reactivity of a molecule.

These calculations would provide a theoretical benchmark for the thermodynamic stability of this compound.

Hypothetical Thermochemical Properties of this compound at 298.15 K (G3 Theory)

| Property | Value |

| Enthalpy of Formation (gas phase) | -150.2 kJ/mol |

| Gibbs Free Energy of Formation (gas phase) | -45.8 kJ/mol |

| Heat Capacity (Cv) | 215.7 J/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. mdpi.com

For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron transfer processes. The HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the carboxylate and phenyl groups. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, providing further insights into the molecule's reactivity profile.

Hypothetical Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a vital role in the interpretation of experimental spectra. By simulating spectroscopic parameters, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions. For this compound, theoretical calculations of its infrared (IR), Raman, and UV-Visible spectra can be performed.

DFT calculations, using a functional like B3LYP, can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. Similarly, TD-DFT calculations can predict the electronic absorption spectrum, providing theoretical support for the interpretation of experimental UV-Vis data.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | 1735 | Carbonyl stretch |

| ν(C-Cl) | 710 | Carbon-chlorine stretch |

| ν(C-S) | 685 | Thiophene C-S stretch |

| Aromatic C-H stretch | 3100-3000 | Phenyl and Thiophene C-H stretches |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. For a molecule with rotatable bonds like this compound, a conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating the key dihedral angles, such as the one between the thiophene ring and the carboxylate group, and the one between the ester oxygen and the phenyl ring. For each conformation, a geometry optimization is carried out to find the local energy minimum. The resulting potential energy surface reveals the global minimum energy conformation and the relative energies of other stable conformers. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Academic Research Applications and Broader Significance of Phenyl 5 Chlorothiophene 2 Carboxylate

Advanced Organic Synthesis and Methodology Development

Phenyl 5-chlorothiophene-2-carboxylate is a versatile building block in modern organic chemistry, valued for its role in constructing complex molecular architectures and advancing synthetic methodologies. Its chemical structure, featuring a reactive ester and a functionalized thiophene (B33073) ring, allows for a variety of chemical transformations.

As a Synthon for Elaborate Heterocyclic Frameworks

A synthon is a conceptual unit within a molecule that assists in the formation of a target molecule during retrosynthetic analysis. This compound serves as a practical and effective synthon for the 5-chlorothiophene-2-carbonyl moiety, which is a key component in numerous elaborate heterocyclic frameworks with significant biological activity.

The utility of this structural unit is prominently demonstrated in the synthesis of complex pharmaceuticals. For instance, the core structure of 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of Rivaroxaban, an oxazolidinone-based anticoagulant used for treating thromboembolic disorders. googleapis.comchemicalbook.comsigmaaldrich.com In these synthetic pathways, the carboxylic acid is typically activated (e.g., as an acid chloride or via a coupling agent) before being reacted with an amine to form a stable amide bond. This compound offers an alternative, pre-activated form of the acid, where the phenyl group can act as a good leaving group in nucleophilic acyl substitution reactions with various amines, streamlining the synthesis of amide-containing heterocyclic systems.

Furthermore, derivatives of thiophene-2-carboxylic acid are instrumental in building other fused heterocyclic systems. Research has shown their application in creating:

Thieno[3,2-b]pyridines: These fused systems are synthesized from substituted thiophenes and are investigated for their potential as anti-tuberculosis agents. nih.gov

Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines: These nitrogen-containing heterocyclic compounds are built upon the thiophene scaffold. mdpi.com

Thieno[3,2-b]thiophenes: These sulfur-rich heterocycles, which have applications in organic electronics, can be prepared using multi-step syntheses starting from thiophene derivatives. nih.govresearchgate.net

The phenyl ester provides a stable yet reactive precursor for incorporating the 5-chlorothiophene-2-carbonyl unit into these and other complex heterocyclic structures.

| Target Heterocyclic Core | Precursor Utilized/Related | Significance |

| Oxazolidinone (Rivaroxaban) | 5-Chlorothiophene-2-carboxylic acid | Anticoagulant drug googleapis.comchemicalbook.comsigmaaldrich.com |

| Thieno[3,2-b]pyridinone | Thiophene derivatives | Anti-tuberculosis agents nih.gov |

| Thieno[2,3-b]pyridine | Thiophene derivatives | Core for complex fused systems mdpi.com |

| Thieno[3,2-b]thiophene | Thiophene-2-carboxylic acid derivatives | Materials for organic electronics nih.govresearchgate.net |

Exploration in Novel Catalytic Reactions and Cascade Processes

The halogenated thiophene ring of this compound makes it a suitable substrate for exploration in modern catalytic cross-coupling reactions, which are fundamental to the construction of complex molecules. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the viability of palladium-catalyzed coupling reactions with similar substrates, such as methyl 3-chlorothiophene-2-carboxylate, which can be coupled with aryl bromides. researchgate.net This suggests that this compound could similarly participate in reactions like the Suzuki, Heck, and Stille couplings. nih.govyoutube.comwiley-vch.de In such a reaction, the palladium catalyst would insert into the C-Cl bond of the thiophene ring, followed by transmetalation with an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) and reductive elimination to form a new C-C bond at the 5-position of the thiophene ring. youtube.com

These catalytic methods are often integrated into cascade processes, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. The ability to functionalize the thiophene ring through cross-coupling, combined with the reactivity of the phenyl ester group, allows for the rapid assembly of complex molecular scaffolds from a single starting material. For example, a synthetic sequence could involve a palladium-catalyzed arylation at the C-5 position, followed by amidation at the C-2 carboxylate position to quickly generate a diverse library of compounds.

Contribution to Green Chemistry Methodologies in Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can benefit from and contribute to these methodologies.

Traditional methods for synthesizing the precursor, 5-chlorothiophene-2-carboxylic acid, often involve harsh conditions or hazardous reagents. However, newer, more environmentally friendly routes have been developed. One such method utilizes 2-chlorothiophene (B1346680) as a starting material, which is selectively carboxylated using n-butyllithium and carbon dioxide at low temperatures. google.com This approach avoids the difficult separation and low yields associated with older chlorination methods and reduces chemical waste. google.com Another "one-pot" method involves the chlorination of 2-thiophenecarboxaldehyde followed by an in-situ oxidation, simplifying the process and reducing the need for isolating intermediates. google.com

For the esterification step itself—the reaction of 5-chlorothiophene-2-carboxylic acid with phenol (B47542) to form the final product—green methodologies can be applied. These include the use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), which can replace traditional, corrosive mineral acids. nih.gov Biocatalysis, using enzymes like lipases, represents another green avenue for ester synthesis, often proceeding under mild conditions with high selectivity. nih.gov The development and application of these greener synthetic routes for the precursor and the final esterification step underscore the compound's connection to sustainable chemical manufacturing. nih.gov

Contributions to Medicinal and Biological Chemistry Research

In medicinal and biological chemistry, this compound serves as a valuable scaffold and building block for the discovery and development of new therapeutic agents. Thiophene and its derivatives are considered "privileged pharmacophores" due to their presence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of related compounds (analogs) to determine how specific structural features influence their biological activity. This compound is an ideal starting material for generating libraries of analogs for SAR studies.

The phenyl ester group is readily susceptible to aminolysis, allowing for the straightforward synthesis of a wide array of thiophene-2-carboxamides by reacting it with different primary or secondary amines. This enables researchers to systematically modify the substituent attached to the carbonyl group and evaluate the impact on target binding and activity. For example, SAR studies on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have identified potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov Similarly, novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities, with SAR studies helping to identify the key structural motifs responsible for these effects. researchgate.net

By using this compound, medicinal chemists can efficiently create a matrix of compounds, varying the amine component to probe for optimal interactions with a biological target, thereby mapping the SAR for a given series.

Potential as Building Blocks for Lead Compound Optimization

Lead optimization is the iterative process of refining a promising but imperfect lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). biobide.comijddd.com The 5-chlorothiophene-2-carbonyl fragment, for which this compound is a key synthon, has proven to be a highly effective building block in this process.

A prominent example is the development of SAR107375, a selective and potent dual inhibitor of the coagulation enzymes thrombin and Factor Xa. acs.orgnih.gov In the optimization process starting from a lead compound with modest activity, the incorporation of the "neutral chlorothiophene P1 fragment" was a critical step that significantly improved inhibitory activity against both targets. acs.orgnih.govresearchgate.net This structural modification highlights how the specific electronic and steric properties of the 5-chlorothiophene moiety can enhance binding affinity and lead to a more effective drug candidate.

The utility of this building block extends beyond pharmaceuticals into the agrochemical sector. Thiophene-containing compounds, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, have been developed as potent fungicides. nih.gov The 5-chlorothiophene-2-carboxylate unit can be incorporated into novel molecular designs to optimize activity against agricultural pests, demonstrating its versatility as a building block for bioactive molecules in different fields. chemimpex.com The process of lead optimization relies on having access to versatile chemical building blocks, and this compound represents a valuable tool for medicinal and agricultural chemists seeking to develop new and improved agents. chemrxiv.orgwiley.com

Theoretical Frameworks for Ligand-Target Interactions

In the realm of computational chemistry and molecular modeling, the structural features of this compound make it an interesting subject for theoretical studies of ligand-target interactions, particularly in drug discovery. Although specific research on this exact phenyl ester is limited, the principles can be understood by examining related thiophene-2-carboxylic acid derivatives. These frameworks are crucial for predicting how a molecule might bind to a biological target, such as an enzyme or a receptor, thereby informing the design of new therapeutic agents.

Theoretical approaches used to evaluate such molecules include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking studies could elucidate how the thiophene ring, chlorine atom, and phenyl group interact with amino acid residues in a binding pocket. The sulfur atom in the thiophene ring can form specific interactions, while the chlorine atom can participate in halogen bonding. The phenyl group can engage in π-π stacking or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By synthesizing and testing analogs of this compound, researchers could develop QSAR models to identify the key molecular descriptors (e.g., electronic properties, steric factors) that govern their efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

For instance, studies on the closely related 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have identified them as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. nih.gov Theoretical modeling for such compounds helps to rationalize their mechanism of action and guide the synthesis of more potent derivatives.

Table 1: Potential Molecular Interactions for Ligand-Target Binding

| Structural Feature of this compound | Potential Type of Interaction with Biological Target |

|---|---|

| Thiophene Ring (Sulfur atom) | Hydrogen bonding (acceptor), Coordination with metal ions |

| Thiophene Ring (Aromatic π-system) | π-π stacking, Hydrophobic interactions |

| Chlorine Atom | Halogen bonding, Hydrophobic interactions |

| Phenyl Group | π-π stacking, Hydrophobic interactions |

Applications in Materials Science and Polymer Chemistry

The thiophene core of this compound is a fundamental building block in materials science, particularly for the synthesis of π-conjugated polymers. rsc.orgnih.gov These materials are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons, leading to unique electronic and optical properties.

This compound could serve as a precursor to monomers for creating functional polymers. While the phenyl ester itself is not typically a polymerizable group, it can be chemically modified. For instance, the phenyl group could be functionalized with polymerizable groups, or the entire ester could be hydrolyzed back to the carboxylic acid, which can then be used to direct further reactions.

More directly, related thiophene derivatives are widely used as monomers. The synthesis of regioregular polythiophenes through methods like Kumada catalyst-transfer polycondensation or direct arylation polymerization (DArP) has led to materials with exceptional properties. rsc.orgnih.gov The substituents on the thiophene ring play a critical role in determining the final properties of the polymer, such as solubility, solid-state packing, and electronic energy levels. The chlorine and phenyl carboxylate groups on the title compound would be expected to influence these properties significantly. For example, the related methyl 5-chlorothiophene-2-carboxylate is explored in the development of conductive polymers. chemimpex.com

Thiophene-based conjugated polymers are workhorse materials in organic electronics due to their excellent charge transport capabilities and tunable optoelectronic properties. nih.govrsc.org They are integral components in a variety of research devices.

Organic Field-Effect Transistors (OFETs): Polythiophenes are often used as the active semiconductor layer in OFETs, which are essential components for flexible displays and logic circuits.

Organic Photovoltaics (OPVs): In solar cells, thiophene-based polymers act as the electron donor material, absorbing sunlight to create excitons that are then split to generate electrical current. nih.gov

Organic Light-Emitting Diodes (OLEDs): The emissive properties of some thiophene-based polymers allow them to be used in the light-emitting layer of OLEDs for displays and lighting applications. nih.gov

The specific substituents on a monomer like this compound would fine-tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing device performance, such as improving charge injection/extraction in OFETs or matching the energy levels of donor and acceptor materials in OPVs.

Table 2: Applications of Thiophene-Based Polymers in Electronic Devices

| Device Type | Function of Thiophene Polymer | Key Polymer Property |

|---|---|---|

| Organic Field-Effect Transistor (OFET) | Active Semiconductor Channel | High Charge Carrier Mobility |

| Organic Photovoltaic (OPV) | Electron Donor | Broad Light Absorption, Appropriate HOMO/LUMO Levels |

The electronic and optical properties of conjugated polymers are often sensitive to their local environment. This sensitivity forms the basis for their use in chemical sensors. When a target analyte binds to or interacts with the polymer, it can disrupt the π-conjugation, leading to a measurable change in color (absorption or fluorescence) or conductivity. rsc.org

Polymers derived from functionalized thiophenes could be designed to be selective for specific analytes. The phenyl carboxylate group in a polymer derived from this compound could, for example, provide a binding site for certain molecules through hydrogen bonding or dipole-dipole interactions. The changes in the polymer's fluorescence or conductivity upon binding would signal the presence of the target analyte. This approach is being explored for the detection of a wide range of substances, including metal ions, explosives, and biological molecules.

Future Research Directions and Emerging Applications

While this compound is primarily known as a synthetic intermediate, its structure holds potential for future research and applications.

Novel Monomer Synthesis: A key future direction would be the development of synthetic routes to convert this compound into a polymerizable monomer. This would involve adding reactive sites suitable for modern polymerization techniques, allowing for its incorporation into novel conjugated polymers with tailored properties.

Medicinal Chemistry Scaffolds: The precursor, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate for the anticoagulant drug Rivaroxaban. chemicalbook.com Future work could explore this compound and its derivatives as scaffolds for other biologically active compounds, leveraging computational tools to design molecules that target different disease-related proteins.

Advanced Materials: Research into the liquid crystalline properties of polymers and oligomers derived from this compound could open up new applications in displays and smart materials. The rigid thiophene core combined with flexible side chains (potentially attached to the phenyl group) is a common design strategy for liquid crystalline materials.

Probe Development: The thiophene nucleus is known for its fluorescent properties. Future research could focus on modifying the phenyl carboxylate group to create fluorescent probes that respond to specific biological or chemical stimuli, enabling applications in cellular imaging and environmental monitoring.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chlorothiophene-2-carboxylic acid |

| 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid |

| Methyl 5-chlorothiophene-2-carboxylate |

Q & A

Basic Questions

Q. What synthetic methodologies are reported for preparing phenyl 5-chlorothiophene-2-carboxylate, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via catalytic carboxylation of halogenated thiophenes. For example, Fe(acac)₃ in a CCl₄–CH₃OH system facilitates the carboxylation of 2-chlorothiophene to yield methyl 5-chlorothiophene-2-carboxylate, which can undergo esterification to form the phenyl derivative. Reaction parameters (e.g., solvent polarity, temperature) must be optimized to minimize by-products, such as halogen exchange observed in bromothiophene reactions .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for structure validation. Hydrogen bonding patterns and graph set analysis (as per Etter’s formalism) help characterize intermolecular interactions, ensuring accurate determination of bond lengths and angles .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV detection is ideal for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while mass spectrometry (MS) verifies molecular weight. Cross-validation with melting point determination (if crystalline) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or by-product formation during carboxylation reactions?

- Methodological Answer : By-product analysis via GC-MS or LC-MS is critical. For instance, Fe(acac)₃-catalyzed reactions with 2-bromothiophene may yield both bromo and chloro derivatives due to halogen exchange. Kinetic studies under varying catalyst concentrations and reaction times can identify pathways to suppress unwanted side reactions .

Q. What role does this compound play in drug development, particularly as a synthetic intermediate?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as Rivaroxaban impurities, where its carboxylate group enables coupling reactions. Advanced studies focus on regioselective functionalization (e.g., amidation) to generate pharmacologically active derivatives, validated via in vitro assays .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer : Graph set analysis (R²₂(8), C(4) motifs) and Hirshfeld surface calculations quantify intermolecular interactions. For example, π-π stacking of the thiophene ring and C=O···H hydrogen bonds dictate crystal packing, impacting solubility and thermal stability .

Q. What challenges arise in handling this compound under ambient conditions, and how can stability be improved?

- Methodological Answer : Chlorinated thiophenes may hydrolyze under humid conditions. Stability studies using accelerated degradation (e.g., 40°C/75% RH) paired with HPLC monitoring identify degradation pathways. Storage in anhydrous solvents or inert atmospheres (N₂/Ar) mitigates decomposition .

Q. How can computational modeling enhance the design of derivatives with tailored electronic properties?

- Methodological Answer : Density functional theory (DFT) calculations predict electron-withdrawing effects of the chloro and carboxylate groups on the thiophene ring. Frontier molecular orbital (FMO) analysis guides the design of derivatives with optimized redox potentials for applications in organic electronics .

Q. What validation protocols ensure reproducibility in crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.